molecular formula C8H10O2 B065163 2-Propan-2-ylpyran-4-one CAS No. 182616-37-1

2-Propan-2-ylpyran-4-one

Cat. No.: B065163
CAS No.: 182616-37-1
M. Wt: 138.16 g/mol
InChI Key: CPUXMBKSJPOEBS-UHFFFAOYSA-N
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Description

2-Isopropyl-4H-pyran-4-one is an organic compound with the molecular formula C8H10O2 It belongs to the class of pyran derivatives, which are six-membered oxygen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-alkoxycyclobutanones with epoxides in the presence of boron trifluoride etherate. This reaction is diastereoselective and yields trans diastereomers in excess . Another approach involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production of 2-Isopropyl-4H-pyran-4-one typically involves optimized synthetic routes to ensure high yield and purity. The use of green chemistry principles, such as atom economy and environmentally friendly catalysts, is often emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of electrophilic and nucleophilic centers within the molecule .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2-Isopropyl-4H-pyran-4-one.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted pyran derivatives .

Scientific Research Applications

2-Isopropyl-4H-pyran-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s electrophilic and nucleophilic centers facilitate its binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-isopropyl-4H-pyran-4-one
  • 4-Hydroxy-2-pyrone
  • 2,3-Dihydro-4H-pyran-4-one

Uniqueness

2-Isopropyl-4H-pyran-4-one is unique due to its specific isopropyl substitution at the 2-position, which imparts distinct chemical and biological properties.

Properties

CAS No.

182616-37-1

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-propan-2-ylpyran-4-one

InChI

InChI=1S/C8H10O2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3

InChI Key

CPUXMBKSJPOEBS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=O)C=CO1

Canonical SMILES

CC(C)C1=CC(=O)C=CO1

Synonyms

4H-Pyran-4-one,2-(1-methylethyl)-(9CI)

Origin of Product

United States

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